molecular formula C22H28N2O3 B2775960 1-benzhydryl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea CAS No. 2034585-69-6

1-benzhydryl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

Cat. No. B2775960
CAS RN: 2034585-69-6
M. Wt: 368.477
InChI Key: CCYFLWNJZJJNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzhydryl-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a chemical compound that has been the subject of extensive scientific research. It is a urea derivative that has shown potential as an effective treatment for a range of medical conditions. In

Scientific Research Applications

Multicomponent Synthesis

A study by Brahmachari and Banerjee (2014) highlights the utility of urea as an eco-friendly catalyst in a one-pot synthesis of diverse functionalized pyrans. This work showcases the role of urea in facilitating efficient multicomponent reactions, producing compounds of pharmaceutical interest under mild conditions (Brahmachari & Banerjee, 2014).

Hydrogel Formation

Lloyd and Steed (2011) explored the formation of hydrogels from 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrating how the gel's physical properties can be tuned by varying the anionic components. This research indicates the potential of urea derivatives in developing responsive materials with applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Anticancer Agents Synthesis

Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity against human adenocarcinoma cells, highlighting the potential of urea derivatives as anticancer agents. This research underscores the utility of urea derivatives in medicinal chemistry for developing new therapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Antibacterial and Antimicrobial Activity

Faidallah, Khan, and Asiri (2011) reported the synthesis of benzenesulfonylurea and thiourea derivatives of 2H-pyran and 2H-pyridine-2-ones, demonstrating significant antibacterial, antimycobacterial, and antifungal activities. This study provides insight into the design of new antimicrobial agents based on urea derivatives (Faidallah, Khan, & Asiri, 2011).

Green Chemistry Applications

Azizi et al. (2013) described an environmentally friendly synthesis of benzopyran and pyran derivatives using deep eutectic solvents catalyzed by urea. This approach highlights the importance of urea in promoting green chemistry practices by enabling efficient reactions under benign conditions (Azizi, Dezfooli, Khajeh, & Hashemi, 2013).

properties

IUPAC Name

1-benzhydryl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c25-20(17-12-15-27-16-13-17)11-14-23-22(26)24-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21,25H,11-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFLWNJZJJNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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